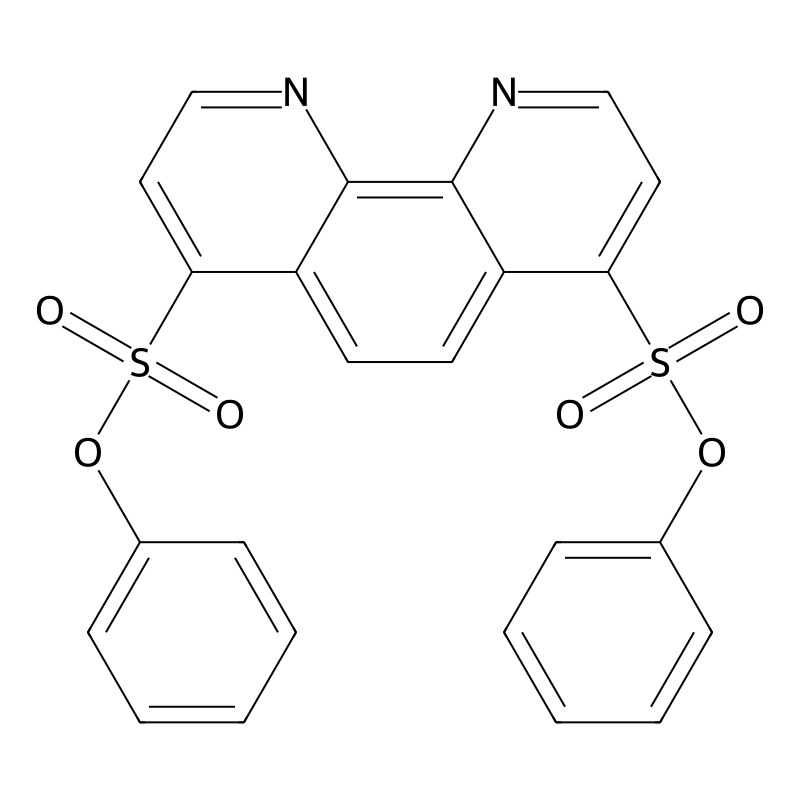Bathophenanthroline disulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Bathophenanthroline disulfonic acid is a water-soluble compound characterized by its ability to form stable complexes with metal ions, particularly iron. Its chemical formula is , and it is often encountered in its disodium salt form, which enhances its solubility in aqueous environments. The compound appears as a white to pale bright red or pale brown powder and is primarily used in analytical chemistry for detecting metal ions due to its strong chelating properties. The pKa values of Bathophenanthroline disulfonic acid are 2.83 and 5.20, indicating its acidic nature and the presence of sulfonic acid groups that contribute to its solubility in water .
The biological activity of Bathophenanthroline disulfonic acid primarily relates to its role as a chelating agent. It has been studied for its potential effects on biological systems, particularly in the context of metal ion interactions that can influence various biochemical pathways. Its ability to bind to metal ions can affect their bioavailability and toxicity, making it relevant in studies concerning heavy metal contamination and detoxification processes in biological systems .
Bathophenanthroline disulfonic acid can be synthesized through several methods, typically involving the sulfonation of bathophenanthroline. One common approach includes:
- Sulfonation: Bathophenanthroline is treated with concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups onto the phenanthroline structure.
- Neutralization: The resulting sulfonated product is then neutralized with sodium hydroxide to form the disodium salt, enhancing its solubility.
- Purification: The product may undergo crystallization or other purification techniques to isolate the desired compound .
Bathophenanthroline disulfonic acid finds extensive applications in various fields:
- Analytical Chemistry: It is widely used as a colorimetric reagent for detecting iron in aqueous samples without the need for solvent extraction.
- Environmental Monitoring: The compound helps assess the levels of iron and other metals in environmental samples, including water bodies.
- Catalysis: It serves as a precursor for synthesizing other complex compounds, such as anionic Europium(III) complexes and palladium complexes used in catalytic reactions .
- Biological Research: Its chelating properties make it useful in studies involving metal ion interactions within biological systems.
Studies on Bathophenanthroline disulfonic acid often focus on its interaction with various metal ions. These interactions are crucial for understanding how this compound can be utilized in analytical methods and its implications for environmental and biological systems:
- Metal Ion Binding: The compound effectively binds to ferrous and cuprous ions, facilitating their detection.
- Impact on Biological Systems: Research indicates that the binding of heavy metals by this compound can influence their toxicity and bioavailability, which is significant for environmental health assessments .
Several compounds share similar properties with Bathophenanthroline disulfonic acid, particularly in their ability to chelate metal ions:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Bathophenanthroline | CHN | Parent compound; forms complexes but less soluble than disulfonic acid |
| Phenanthroline | CHN | Simpler structure; used in similar applications but less effective as a chelator |
| 1,10-Phenanthroline | CHN | Known for strong binding to transition metals but lacks sulfonic groups |
| Dithiocarbamate derivatives |








